
tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate: is a chemical compound with the molecular formula C10H11Cl2IN2O2 and a molecular weight of 389.02 g/mol . This compound is characterized by the presence of a tert-butyl group, two chlorine atoms, an iodine atom, and a pyridine ring. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate typically involves the reaction of 2,6-dichloro-4-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine and chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine or iodine atoms.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of halogenated pyridines on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and receptors .
Medicine: While not directly used as a drug, this compound is valuable in medicinal chemistry for the development of new therapeutic agents. It helps in the design and synthesis of molecules with potential pharmacological activity .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and coatings .
Wirkmechanismus
The mechanism of action of tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of halogen atoms (chlorine and iodine) enhances its binding affinity and specificity for certain biological targets .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl (6-chloro-4-iodopyridin-3-yl)carbamate
- tert-Butyl (2,6-dichloropyridin-4-yl)carbamate
- tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
Comparison: tert-Butyl (2,6-dichloro-4-iodopyridin-3-yl)carbamate is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity. Compared to similar compounds, it offers a versatile platform for the synthesis of diverse organic molecules and the study of halogenated pyridines .
Eigenschaften
Molekularformel |
C10H11Cl2IN2O2 |
|---|---|
Molekulargewicht |
389.01 g/mol |
IUPAC-Name |
tert-butyl N-(2,6-dichloro-4-iodopyridin-3-yl)carbamate |
InChI |
InChI=1S/C10H11Cl2IN2O2/c1-10(2,3)17-9(16)15-7-5(13)4-6(11)14-8(7)12/h4H,1-3H3,(H,15,16) |
InChI-Schlüssel |
QOWZDNWGKFJSJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1I)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11816291.png)
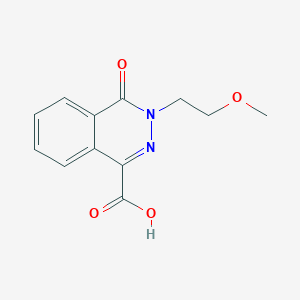
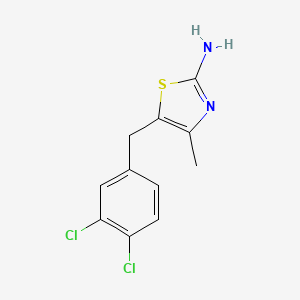
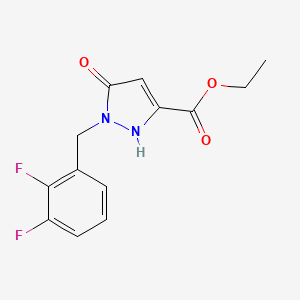

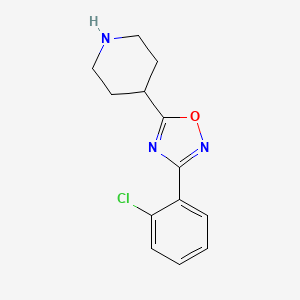
![4-[(2-fluorophenoxy)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11816330.png)
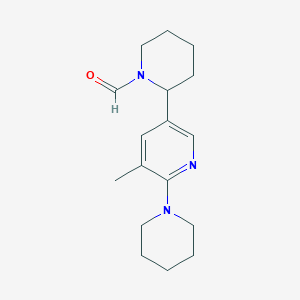

![1-[(2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B11816355.png)
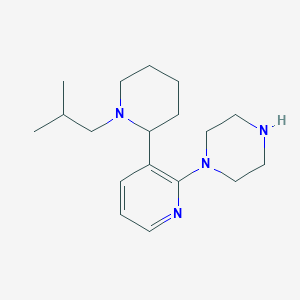

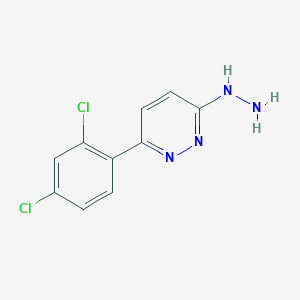
![tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.1.02,6]decane-4-carboxylate](/img/structure/B11816382.png)
